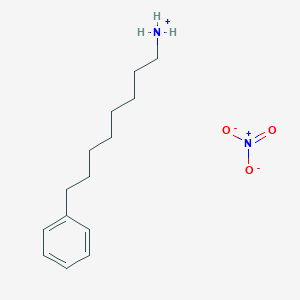

8-Phenyloctylammonium nitrate

Description

8-Phenyloctylammonium nitrate is an ammonium-based organic nitrate salt characterized by a phenyl-substituted octyl chain attached to the ammonium group. The extended octyl chain (C₈H₁₇) with a terminal phenyl group likely imparts distinct physicochemical properties, such as reduced polarity compared to simpler ammonium nitrates. The estimated molecular formula is C₁₄H₂₂N₂O₃, with a molecular weight of ~278.34 g/mol, assuming a structure analogous to 2-phenylethylammonium nitrate but with a longer alkyl chain.

Properties

CAS No. |

120375-41-9 |

|---|---|

Molecular Formula |

C14H24N2O3 |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

8-phenyloctylazanium;nitrate |

InChI |

InChI=1S/C14H23N.NO3/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14;2-1(3)4/h5,7-8,11-12H,1-4,6,9-10,13,15H2;/q;-1/p+1 |

InChI Key |

VQJBTDXUOUMELZ-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)CCCCCCCC[NH3+].[N+](=O)([O-])[O-] |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCC[NH3+].[N+](=O)([O-])[O-] |

Other CAS No. |

120375-41-9 |

Synonyms |

8-phenyloctylazanium nitrate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural or functional similarities:

Ammonium Nitrate (NH₄NO₃)

- Molecular Weight : 80.04 g/mol .

- Solubility : 150 g/100 mL at 20°C, increasing to 1,024 g/100 mL at 100°C .

- Melting Point : 169.6°C (decomposes at 210°C) .

- Applications : Predominantly used as a high-nitrogen fertilizer (accounting for ~85% of global production) and in explosives like ANFO .

- Key Differences : Unlike 8-phenyloctylammonium nitrate, ammonium nitrate lacks organic substituents, resulting in higher water solubility and ionic character. Its explosive nature under specific conditions (e.g., contamination or heating) is well-documented .

Sodium Nitrate (NaNO₃)

- Molecular Weight : 84.99 g/mol .

- Solubility : 72.7 g/100 mL at 0°C, 176 g/100 mL at 100°C .

- Melting Point : 307°C (decomposes at 380°C) .

- Applications : Used in fertilizers, food preservation, and glass production.

Urea Nitrate (CH₅N₃O₄)

- Molecular Weight : 123.07 g/mol .

- Solubility: Low water solubility; reacts with p-dimethylaminocinnamaldehyde (P-DMAC) to form a red complex, a unique detection method .

- Applications : Primarily used in improvised explosives.

- Key Differences : Urea nitrate’s explosive decomposition products (e.g., nitrogen oxides) differ from those of ammonium-based nitrates. Its detection post-explosion is challenging due to trace residues .

2-Phenylethylammonium Nitrate (C₈H₁₂N₂O₃)

- Molecular Weight : 184.19 g/mol .

- Phase Change Data : Enthalpy of phase transition (ΔHtrs) and temperature-dependent behavior are studied, though solubility data is unavailable .

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Water Solubility (g/100 mL) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 8-Phenyloctylammonium nitrate* | C₁₄H₂₂N₂O₃ | ~278.34 | Low (estimated) | N/A | Surfactants, organic synthesis |

| Ammonium nitrate | NH₄NO₃ | 80.04 | 150 (20°C) | 169.6 | Fertilizers, explosives |

| Sodium nitrate | NaNO₃ | 84.99 | 72.7 (0°C) | 307 | Fertilizers, preservatives |

| Urea nitrate | CH₅N₃O₄ | 123.07 | Low | Decomposes | Explosives |

| 2-Phenylethylammonium nitrate | C₈H₁₂N₂O₃ | 184.19 | N/A | N/A | Phase change studies |

*Estimated values based on structural analogs.

Research Findings and Implications

- Solubility Trends: The octyl chain in 8-phenyloctylammonium nitrate likely reduces water solubility compared to ammonium or sodium nitrate, favoring solubility in organic solvents. This property could make it suitable for non-aqueous systems or micelle formation .

- Thermal Stability: Longer alkyl chains may lower thermal stability relative to inorganic nitrates, which decompose at higher temperatures (e.g., sodium nitrate at 380°C ).

- Explosive Potential: Unlike ammonium nitrate, 8-phenyloctylammonium nitrate’s organic structure may reduce susceptibility to detonation, though combustion products would differ due to the phenyl group .

- Detection Methods : Urea nitrate’s P-DMAC reaction highlights the need for specialized analytical techniques for organic nitrates, which may apply to 8-phenyloctylammonium nitrate.

Q & A

Q. What are the standard analytical methods for characterizing 8-phenyloctylammonium nitrate, and how can researchers ensure reproducibility?

Methodological Answer: Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. Reproducibility requires detailed documentation of solvent systems, temperature controls, and calibration standards, as outlined in experimental sections of peer-reviewed protocols . For nitrate quantification, ion chromatography or UV-Vis spectrophotometry (e.g., via cadmium reduction) is recommended, as referenced in agricultural nitrate analysis frameworks .

Q. How can researchers assess the stability of 8-phenyloctylammonium nitrate under varying storage conditions?

Methodological Answer: Stability studies should follow accelerated degradation protocols, including exposure to heat (40–60°C), humidity (75% RH), and light (UV/visible). Quantify nitrate dissociation using ion-selective electrodes or colorimetric assays, and monitor organic degradation byproducts via mass spectrometry. Contradictory results in stability profiles (e.g., unexpected nitrate loss) may arise from interactions with trace metals or organic impurities; these require controlled replicate experiments and statistical validation .

Q. What synthetic routes are most effective for producing high-purity 8-phenyloctylammonium nitrate?

Methodological Answer: Common routes include quaternization of 8-phenyloctylamine with alkyl nitrates or ion-exchange reactions from halide precursors. Critical parameters include stoichiometric control of nitrate counterion incorporation and purification via recrystallization (using ethanol/water mixtures). Orthogonal experimental designs, such as factorial optimization of reaction time and temperature, can minimize byproduct formation .

Advanced Research Questions

Q. How can conflicting data on the hygroscopicity of 8-phenyloctylammonium nitrate be resolved in interdisciplinary studies?

Methodological Answer: Contradictions may stem from differences in sample preparation (e.g., drying methods) or environmental controls. Employ gravimetric analysis under controlled humidity chambers paired with dynamic vapor sorption (DVS) measurements. Cross-validate results using computational models (e.g., molecular dynamics simulations) to predict water adsorption behavior, and reconcile discrepancies through meta-analysis of experimental conditions .

Q. What experimental designs are optimal for studying the compound’s role in nitrate-mediated catalytic systems?

Methodological Answer: Use response surface methodology (RSM) to evaluate interactions between variables such as pH, temperature, and catalyst loading. For example, a central composite design can model nonlinear effects on nitrate redox activity. Validate predictions with cyclic voltammetry or in situ Raman spectroscopy . Advanced studies should also incorporate isotopic labeling (e.g., ¹⁵N-nitrate) to track reaction pathways .

Q. How can researchers mitigate interference from 8-phenyloctylammonium nitrate in mixed-matrix membrane studies?

Methodological Answer: Interference often arises from ionic interactions with polymer matrices. Employ X-ray photoelectron spectroscopy (XPS) to map surface composition and small-angle neutron scattering (SANS) to assess bulk homogeneity. For contradictory permeability data, use a PICOT framework (Population: membrane systems; Intervention: nitrate concentration; Comparison: control matrices; Outcome: flux rates; Time: long-term stability) to structure hypothesis testing .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use Bayesian hierarchical models to account for batch-to-batch variability in nitrate content. Report confidence intervals and effect sizes in compliance with FAIR data principles, ensuring raw datasets are archived in repositories like Zenodo .

Q. How should researchers address discrepancies in reported solubility parameters for 8-phenyloctylammonium nitrate across solvents?

Methodological Answer: Re-evaluate solubility determinations using standardized shake-flask methods with HPLC quantification. Perform Hansen solubility parameter analysis to identify solvent compatibility outliers. Discrepancies may arise from polymorphic forms; confirm crystal structures via X-ray diffraction (XRD) and document solvent purity grades .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reporting of negative results in studies involving this compound?

Methodological Answer: Adhere to the "FAIR" (Findable, Accessible, Interoperable, Reusable) guidelines by publishing negative datasets in supplementary materials. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to justify the study’s design and transparently discuss limitations, such as unanticipated nitrate degradation pathways .

Q. How can cross-disciplinary teams standardize nomenclature and metadata for 8-phenyloctylammonium nitrate in public databases?

Methodological Answer: Adopt IUPAC naming conventions and include metadata fields for synthesis route, purity (≥95%), and analytical validation methods (e.g., LOD/LOQ for nitrate assays). Use controlled vocabularies from resources like ChEBI or PubChem to enhance interoperability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.